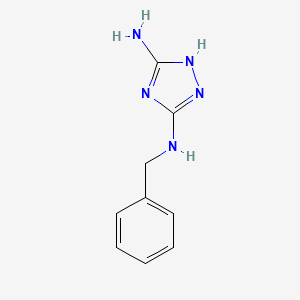

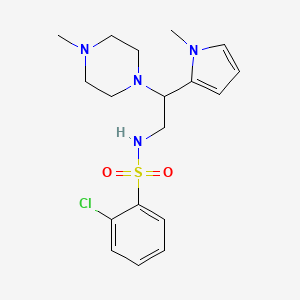

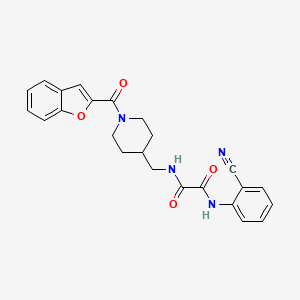

1,4-dihydro-N-(3-methyl-2-pyridinyl)-4-oxo-3-Quinolinecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1,4-dihydro-N-(3-methyl-2-pyridinyl)-4-oxo-3-Quinolinecarboxamide, also known as QNZ, is a small molecule inhibitor that has been extensively studied for its potential in treating various diseases. QNZ has been shown to have a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral effects. In

Applications De Recherche Scientifique

Quinoline Derivatives as Corrosion Inhibitors

Quinoline and its derivatives are recognized for their effectiveness as anticorrosive materials. These compounds exhibit significant protection against metallic corrosion due to their ability to form highly stable chelating complexes with metallic surface atoms through coordination bonding. This property is attributed to quinoline derivatives containing polar substituents, which enable them to adsorb effectively on metal surfaces (Verma, Quraishi, & Ebenso, 2020).

Synthesis of Heterocycles and Natural Products

Quinoline derivatives are pivotal in the synthesis of various heterocycles such as pyridine, pyrimidine, and pyrrole derivatives, serving as versatile synthetic intermediates. Their unique reactivity facilitates the enantioselective preparation of highly functionalized compounds, which is central to synthetic chemistry. This has led to their employment as building blocks for the preparation of a variety of biologically interesting bicyclic compounds, highlighting their utility in medicinal chemistry and drug discovery (Negri, Kascheres, & Kascheres, 2004).

Optical Sensors and Biological Activity

Quinoline derivatives play a crucial role in the synthesis of optical sensors due to their ability to form both coordination and hydrogen bonds, making them suitable as sensing probes. Beyond sensing applications, these derivatives have a range of biological and medicinal applications, underscoring their significance in the development of new diagnostic tools and therapeutic agents (Jindal & Kaur, 2021).

Optoelectronic Materials

The incorporation of quinoline and pyrimidine fragments into π-extended conjugated systems has been identified as valuable for the creation of novel optoelectronic materials. These materials are utilized in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors, demonstrating the broad applicability of quinoline derivatives in the field of materials science (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

Propriétés

IUPAC Name |

N-(3-methylpyridin-2-yl)-4-oxo-1H-quinoline-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O2/c1-10-5-4-8-17-15(10)19-16(21)12-9-18-13-7-3-2-6-11(13)14(12)20/h2-9H,1H3,(H,18,20)(H,17,19,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDFPVUPQOPQTEU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)NC(=O)C2=CNC3=CC=CC=C3C2=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[2-(3-Chlorophenoxy)ethylcarbamoyl]-5-fluorosulfonyloxypyridine](/img/structure/B2685303.png)

![1-(2-((4-(4-(Trifluoromethyl)benzo[d]thiazol-2-yl)piperazin-1-yl)sulfonyl)ethyl)piperidine-2,6-dione](/img/structure/B2685304.png)

![N-(Cyanomethyl)imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B2685308.png)

![N-(3-phenylpropyl)-4-{[3-(thiomorpholin-4-yl)pyrazin-2-yl]oxy}benzamide](/img/structure/B2685321.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)acrylamide](/img/structure/B2685322.png)